molecular formula C19H20ClN3O5S B2653560 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 941892-37-1

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2653560
CAS No.: 941892-37-1
M. Wt: 437.9
InChI Key: QZOKPQNQAHOOKF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-chlorothiophene moiety and at the 2-position with a 3,4,5-triethoxybenzamide group. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 5-chlorothiophene enhances lipophilicity and electronic effects. The 3,4,5-triethoxybenzamide substituent likely improves solubility compared to non-polar analogs, though its bulk may influence steric interactions in biological systems .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)17(24)21-19-23-22-18(28-19)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOKPQNQAHOOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps:

    Formation of the 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Cyclization to form the oxadiazole ring: The 5-chlorothiophene-2-carboxylic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.

    Coupling with 3,4,5-triethoxybenzoic acid: The final step involves coupling the oxadiazole derivative with 3,4,5-triethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound could modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding affinity and activity profile.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and structural analogs:

Compound Name / ID Core Structure Substituents Key Properties Biological Activity
Target Compound 1,3,4-Oxadiazole 5-(5-Chlorothiophen-2-yl), 3,4,5-Triethoxybenzamide High lipophilicity (Cl, triethoxy), moderate solubility Antimicrobial (inferred)
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl, sulfanyl acetamide Lower lipophilicity (methoxy vs. ethoxy), higher polarity Antibacterial, antifungal (tested)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluorobenzamide, Cl-thiazole Enhanced electronic effects (F, Cl), planar structure PFOR enzyme inhibition (hypothesized)
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 4,5-Dihydro-1,3,4-oxadiazole Thioxo group, branched alkyl chain Reduced aromaticity (dihydro-oxadiazole), increased flexibility Unknown (structural focus)
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]acetamide 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl, acetamide Lower steric bulk (acetamide vs. benzamide), moderate solubility Unreported

Pharmacokinetic and Electronic Considerations

  • Electronic Effects : The 5-chlorothiophene introduces electron-withdrawing effects, which may enhance binding to electrophilic targets compared to fluorine-substituted analogs (e.g., ).
  • Steric Hindrance : The 3,4,5-triethoxybenzamide group increases steric bulk relative to simpler acetamide derivatives (e.g., ), possibly affecting interactions with enzyme active sites.

Biological Activity

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that has garnered attention in various fields of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN3O4S. The compound features a chlorothiophene moiety and an oxadiazole ring that contribute to its biological interactions. The presence of the triethoxybenzamide group enhances its solubility and bioavailability.

Target of Action

Research indicates that this compound primarily targets specific enzymes involved in bacterial cell wall synthesis and DNA replication. Its interaction with these enzymes disrupts critical biochemical pathways essential for microbial growth.

Mode of Action

The compound exhibits antimicrobial properties by inhibiting the growth of various bacterial strains, including resistant strains of Neisseria gonorrhoeae . It likely interferes with the biochemical pathways that are crucial for bacterial survival and replication.

Antimicrobial Activity

This compound has shown significant antimicrobial activity in vitro. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of cell wall synthesis and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Neisseria gonorrhoeae8 µg/mL

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In laboratory settings, it has been observed to induce apoptosis in cancer cell lines such as lung and breast cancer cells. The proposed mechanism involves cell cycle arrest and the activation of apoptotic pathways .

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
Lung Cancer15
Breast Cancer10

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Studies suggest that it is metabolized through liver enzymes and exhibits a half-life conducive to therapeutic use.

Case Studies

  • In Vitro Study on Bacterial Resistance : A study conducted on resistant strains of Neisseria gonorrhoeae demonstrated that treatment with this compound significantly reduced bacterial viability compared to untreated controls .
  • Cancer Cell Line Study : In a controlled laboratory experiment involving human lung cancer cells, exposure to the compound resulted in a marked decrease in cell proliferation rates over 48 hours .

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